5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513386
InChI: InChI=1S/C7H3BrN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3BrN2O3S
Molecular Weight: 275.08 g/mol

5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17513386

Molecular Formula: C7H3BrN2O3S

Molecular Weight: 275.08 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C7H3BrN2O3S
Molecular Weight 275.08 g/mol
IUPAC Name 5-(5-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C7H3BrN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
Standard InChI Key WVNFRVSRPSBBCV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1C2=NC(=NO2)C(=O)O)Br

Introduction

Structural and Chemical Properties

The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its structure features:

  • A 1,2,4-oxadiazole core with substituents at positions 3 and 5.

  • A 5-bromothiophen-3-yl group attached to position 5 of the oxadiazole, introducing electron-withdrawing effects from bromine and aromatic thiophene interactions.

  • A carboxylic acid moiety at position 3, enhancing solubility and enabling hydrogen-bonding interactions .

The molecular formula is C₈H₄BrN₃O₃S, with a molar mass of 334.16 g/mol. Theoretical calculations predict a planar geometry due to conjugation between the oxadiazole ring and thiophene system, though steric effects from the bromine substituent may induce slight distortion.

Synthetic Methodologies

Route via Amidoxime Cyclization

A validated synthesis for analogous 1,2,4-oxadiazoles involves a three-step sequence:

  • Amidoxime Formation: Reacting a nitrile precursor (e.g., 5-bromothiophene-3-carbonitrile) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as a base. This generates the intermediate amidoxime .

  • O-Acylation: Coupling the amidoxime with a carboxylic acid (e.g., malonic acid derivatives) using ethylcarbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) to form an O-acylamidoxime .

  • Cyclodehydration: Heating the intermediate with TEA at 100°C to induce ring closure, yielding the 1,2,4-oxadiazole .

For the target compound, substituting the carboxylic acid component with a bromothiophene-containing precursor would enable selective functionalization. Yields for analogous reactions range from 60–85%, depending on steric and electronic factors .

Alternative Route from Preformed Thiophene Derivatives

Source demonstrates the synthesis of 1,3,4-oxadiazoles via refluxing 5-bromothiophene-2-carbohydrazide with aromatic acids in toluene using phosphorus oxychloride (POCl₃). Adapting this method for 1,2,4-oxadiazoles would require:

  • Replacing the hydrazide with a nitrile or amidoxime precursor.

  • Optimizing cyclization conditions to favor the 1,2,4-regioisomer, potentially using microwave-assisted heating or alternative catalysts .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for related compounds include:

  • Carboxylic acid O–H stretch: Broad peak near 2500–3300 cm⁻¹.

  • C=O stretch: Sharp signal at ~1700 cm⁻¹.

  • C–Br vibration: Medium-intensity band at 500–600 cm⁻¹ .

  • Thiophene C–S stretch: 680–710 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • Thiophene protons: Two doublets between δ 7.0–7.5 ppm (J = 4–5 Hz) for H-2 and H-4 of the bromothiophene ring .

  • Oxadiazole protons: Absent due to full substitution at positions 3 and 5.

  • Carboxylic acid proton: A singlet at δ 13.0–13.5 ppm (exchangeable with D₂O) .

¹³C NMR:

  • Oxadiazole carbons: C-3 (carboxylic acid) at ~165 ppm, C-5 (thiophene-linked) at ~160 ppm.

  • Thiophene carbons: C-5 (Br-substituted) at ~130 ppm, others between 110–125 ppm .

Mass Spectrometry

  • Molecular ion peak: m/z 334 [M]⁺.

  • Fragmentation pattern: Loss of CO₂ (44 Da) and Br (79 Da) yielding peaks at m/z 290 and 255, respectively .

Biological Activity and Applications

Drug Discovery

1,2,4-Oxadiazoles serve as bioisosteres for ester and amide groups, making them valuable in kinase inhibitor design. The carboxylic acid group enables salt formation, improving pharmacokinetic properties .

Material Science

Bromine’s electron-withdrawing nature and the thiophene’s π-conjugation suggest utility in organic semiconductors. Theoretical studies predict a bandgap of ~3.2 eV, suitable for optoelectronic applications.

Challenges and Future Directions

  • Regioselectivity: Controlling the 1,2,4- vs. 1,3,4-oxadiazole formation requires precise optimization of reaction conditions .

  • Solubility: The carboxylic acid improves aqueous solubility, but bromine’s hydrophobicity may necessitate prodrug strategies for biomedical use .

  • Toxicology: Brominated heterocycles require thorough toxicity profiling to assess organobromine accumulation risks.

Further studies should prioritize:

  • In vivo antimicrobial assays to validate preliminary results.

  • X-ray crystallography to confirm molecular geometry.

  • Computational modeling of drug-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator